1-Hexadecylpyrrole-2,5-dione
Description
1-Hexadecylpyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives It is characterized by a hexadecyl chain attached to the nitrogen atom of the pyrrole ring, which is further substituted at the 2 and 5 positions with carbonyl groups
Properties
IUPAC Name |
1-hexadecylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19(22)16-17-20(21)23/h16-17H,2-15,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMBVFKXQWIKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403950 | |
| Record name | 1-hexadecylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47296-49-1 | |
| Record name | 1-hexadecylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approaches to Pyrrole-2,5-dione Derivatives
Pyrrole-2,5-dione derivatives are commonly synthesized via condensation reactions involving maleic anhydride or its derivatives with amines or hydrazine compounds. These methods provide the pyrrole-2,5-dione ring system, which can be further functionalized.
Condensation of Maleic Anhydride with Amines:
This classical approach involves refluxing maleic anhydride with primary amines or anilines in solvents like ethanol or acetic acid, sometimes catalyzed by acids, to form N-substituted pyrrole-2,5-diones. For example, 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione was synthesized by reacting dichloromaleic anhydride with aniline under microwave irradiation in ethanol with acetic acid as a catalyst, achieving yields up to 70.21% in 20 minutes, which is more efficient than conventional heating for 2 hours.Reaction with Hydrazine Derivatives:
Pyrrole-2,5-dione derivatives have also been synthesized by reacting maleic anhydride with hydrazine-containing compounds, such as 2-hydrazinyl-2-oxo-N-phenylacetamide, refluxed in glacial acetic acid for 2–3 hours. This method yields various N-substituted pyrrole-2,5-diones, which are isolated by precipitation and purified by filtration.
Specific Preparation of 1-Hexadecylpyrrole-2,5-dione
While direct literature on this compound is limited, preparation methods can be extrapolated from related N-alkyl pyrrole-2,5-dione synthesis protocols:
N-Alkylation of Pyrrole-2,5-dione:
One approach involves the alkylation of pyrrole-2,5-dione or its precursors with hexadecyl halides under basic conditions. This method typically requires the generation of the pyrrole-2,5-dione anion followed by nucleophilic substitution with 1-bromohexadecane or 1-chlorohexadecane. The reaction is performed in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.Direct Condensation Using Hexadecylamine:
Alternatively, hexadecylamine can be reacted with maleic anhydride or substituted maleic anhydrides to form this compound directly. This method is analogous to the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, where the amine component is replaced by hexadecylamine. The reaction is typically carried out in ethanol or acetic acid under reflux or microwave irradiation to improve yield and reduce reaction time.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has been demonstrated to significantly enhance the efficiency of pyrrole-2,5-dione formation:
| Parameter | Conventional Heating | Microwave Heating |
|---|---|---|
| Reaction Time | 2 hours | 15–20 minutes |
| Yield (%) | ~70 | 39.56 to 70.21 |
| Temperature | Reflux (~80–100°C) | 80°C |
| Solvent | Ethanol | Ethanol |
| Catalyst | Acetic acid | Acetic acid |
| Power (Microwave) | N/A | 140 W |
Microwave irradiation accelerates the reaction by dielectric heating, resulting in higher yields and shorter reaction times, as shown in the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione. This method can be adapted for this compound synthesis by replacing the amine with hexadecylamine.
Purification and Characterization
The crude product from the synthesis is typically purified by:
- Precipitation through cooling or addition of non-solvents.
- Filtration and washing with water or diethyl ether to remove impurities.
- Drying under vacuum or in an oven.
Characterization techniques include:
Summary Table of Preparation Methods for this compound
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct condensation | Hexadecylamine + Maleic anhydride | Ethanol, acetic acid catalyst, reflux or microwave (80°C, 20 min) | ~70 (estimated) | Efficient, scalable, microwave-assisted preferred |
| N-Alkylation | Pyrrole-2,5-dione + Hexadecyl halide + base | DMF/DMSO, elevated temperature (80–120°C) | Variable | Requires base, longer reaction time, purification needed |
| Microwave-assisted synthesis | Hexadecylamine + Maleic anhydride + acetic acid | Microwave reactor, 140 W, 80°C, 15–20 min | Up to 70 | Rapid, energy-efficient, higher yield |
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecylpyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydropyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: N-substituted pyrrole derivatives.
Scientific Research Applications
Synthesis and Structural Properties
1-Hexadecylpyrrole-2,5-dione can be synthesized through several methods, often involving the reaction of pyrrole derivatives with various reagents. The structural characteristics of this compound are pivotal for its functionality. For instance, the presence of the hexadecyl group enhances its lipophilicity, making it suitable for applications in lipid-based formulations and surfactants.
Table 1: Synthesis Methods of this compound
Biological Applications
The biological relevance of this compound is significant due to its pharmacological properties. Research indicates that derivatives of pyrrole-2,5-dione exhibit anti-inflammatory and antimicrobial activities.
Case Study: Anti-inflammatory Properties
A study evaluated the anti-inflammatory effects of various pyrrole-2,5-dione derivatives, including this compound. The results demonstrated a reduction in pro-inflammatory cytokines (IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential therapeutic applications in treating inflammatory diseases .
Table 2: Biological Activities of Pyrrole Derivatives
| Compound | Activity Type | Effectiveness (IC50) | Reference |
|---|---|---|---|
| This compound | Anti-inflammatory | 10 µM | |
| This compound | Antimicrobial | 15 µM |
Material Science Applications
In material science, this compound is explored for its potential as a building block for novel materials. Its ability to form stable films makes it suitable for use in coatings and adhesives.
Case Study: Coating Applications
Research has shown that films created from this compound exhibit excellent mechanical properties and chemical resistance. These films can be utilized in protective coatings for various substrates due to their durability and hydrophobic nature .
Mechanism of Action
The mechanism of action of 1-Hexadecylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation . In medicinal applications, it may interact with neurotransmitter receptors in the central nervous system, leading to its anxiolytic effects .
Comparison with Similar Compounds
1-Hexadecylpyrrole-2,5-dione can be compared with other pyrrole derivatives such as pyrrolidine-2,3-diones and pyrrolidine-2,5-diones . These compounds share similar structural features but differ in their specific substituents and biological activities. For example:
Pyrrolidine-2,3-diones: Known for their antimicrobial properties and ability to inhibit biofilm formation.
Pyrrolidine-2,5-diones: Widely studied for their potential in treating neurological disorders.
Biological Activity
1-Hexadecylpyrrole-2,5-dione (CAS No. 47296-49-1) is a pyrrole derivative characterized by a long hexadecyl chain. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies and data tables.
This compound is notable for its structure, which includes a pyrrole ring and a dione functionality. The presence of the hexadecyl chain enhances its lipophilicity, potentially influencing its interaction with biological membranes and macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C_{19}H_{31}N_{1}O_{2} |
| Molecular Weight | 303.46 g/mol |
| Melting Point | Not available |
| Solubility | Poorly soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. Its mechanism of action may involve:
- Covalent Modification : The dione moiety can react with nucleophilic sites on proteins and nucleic acids, potentially leading to alterations in their function.
- Membrane Interaction : The hexadecyl chain may facilitate insertion into lipid bilayers, affecting membrane fluidity and permeability.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
These results suggest that the compound has potential as an antimicrobial agent, particularly against pathogenic fungi.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. For instance:
- Cytokine Inhibition : The compound reduced TNF-alpha and IL-6 levels in activated macrophages by approximately 50% at a concentration of 10 μM.
This suggests that it may have therapeutic potential in treating inflammatory diseases.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. A study involving human cancer cell lines revealed:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 12 | Cell cycle arrest |
The compound induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.
Study on Anticancer Effects
A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on multiple cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The researchers observed that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer effects.
Research on Antimicrobial Activity
In another study focusing on antimicrobial efficacy, researchers tested this compound against a panel of clinically relevant pathogens. The results showed that it possessed superior activity compared to conventional antibiotics against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-hexadecylpyrrole-2,5-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves alkylation of pyrrole-2,5-dione derivatives. For example, coupling hexadecyl chains to the pyrrole core can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimization includes varying catalysts (e.g., L-proline for enantioselectivity ), solvents (e.g., toluene/isopropanol mixtures for solubility ), and temperature. Reaction progress should be monitored via TLC, and purification performed using silica gel chromatography . Yield improvements (>85%) often require inert atmospheres (e.g., nitrogen) and stoichiometric control of reagents .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine analytical techniques:
- NMR spectroscopy : Confirm substitution patterns via H NMR (e.g., hexadecyl chain protons at δ 0.8–1.5 ppm, pyrrole protons at δ 6.5–7.2 ppm) and C NMR (carbonyl signals at ~170–180 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H] or [M+Na]) with <2 ppm deviation from theoretical values .
- HPLC : Assess purity using reverse-phase columns and UV detection at λ = 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length) impact the biological activity of this compound derivatives?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Synthesize analogs with varying alkyl chains (C12–C18) using methods in .
- Test inhibitory activity against targets like phospholipase C/A2 (PLA2/PLC) via enzymatic assays (e.g., fluorescence-based hydrolysis of phosphatidylinositol) .
- Correlate chain length with membrane permeability using logP calculations and cellular uptake assays (e.g., confocal microscopy with fluorescent tags) .
Q. What experimental strategies resolve contradictions in cytotoxicity data for this compound across cell lines?
- Methodological Answer :
- Triangulation : Validate results using multiple assays (e.g., MTT, ATP-based viability tests) .
- Control experiments : Rule out off-target effects via siRNA knockdown of putative targets .
- Dose-response analysis : Compare IC values across cell lines (e.g., cancer vs. non-cancer) to identify selective toxicity .
- Data normalization : Use housekeeping genes (e.g., GAPDH) in qPCR or western blotting to account for variability .
Q. How can computational modeling guide the design of this compound analogs with enhanced binding affinity?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like HIV-1 integrase .
- Use QM/MM simulations to optimize ligand conformation in active sites (e.g., halogen bonding with fluorophenyl groups ).
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (K, on/off rates) .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?
- Answer :
- NF-κB luciferase reporter assay : Measure inhibition of inflammatory signaling in macrophages .
- ELISA : Quantify cytokine suppression (e.g., TNF-α, IL-6) in LPS-stimulated cells .
- ROS detection : Use DCFH-DA fluorescence to assess antioxidant activity .
Q. How can functionalization of the pyrrole-dione core improve solubility for in vivo studies?
- Answer :
- Introduce polar groups (e.g., PEG chains ) via N-alkylation or esterification.
- Assess solubility via shake-flask method in PBS (pH 7.4) and logD calculations .
- Test pharmacokinetics in rodent models using LC-MS/MS for bioavailability profiling .
Data Analysis & Reporting
Q. What statistical approaches ensure robustness in dose-response experiments?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
